molecular formula C20H15ClN2OS3 B2991085 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325988-46-3

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2991085
CAS No.: 325988-46-3
M. Wt: 430.98
InChI Key: KXKVWRFGUHZSCS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted with a 1,3-benzothiazole moiety at position 3 and a 5-chlorothiophene-2-carboxamide group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS3/c21-16-10-9-15(25-16)18(24)23-20-17(11-5-1-3-7-13(11)26-20)19-22-12-6-2-4-8-14(12)27-19/h2,4,6,8-10H,1,3,5,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVWRFGUHZSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, nutrient availability and defense mechanisms can affect the efficacy of quorum sensing inhibitors

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a complex arrangement of benzothiazole and thiophene moieties, contributing to its biological properties. Below is a summary of its chemical characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H16ClN2OS2
Molecular Weight 356.4 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF-7 Cell Line : A study evaluating the cytotoxicity of benzothiazole derivatives reported that certain derivatives exhibited over 90% inhibition on the MCF-7 breast cancer cell line . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
  • A549 and HCC827 Cell Lines : Compounds with similar structures showed IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827. The most active compounds had IC50 values of approximately 8.78 µM for A549 and 6.68 µM for HCC827 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Testing Results

In vitro studies demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be:

BacteriaMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results indicate the compound's potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
  • Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Activation : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells through mitochondrial dysfunction .

Comparison with Similar Compounds

Key Structural Observations :

  • Benzothiazole vs.
  • Chlorine Position : The 5-chlorothiophene in the target compound vs. 4-chlorobenzothiazole in alters electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Physicochemical and Spectroscopic Comparisons

NMR Analysis

highlights NMR as a critical tool for comparing substituent effects. For example, the target compound’s benzothiazole protons exhibit downfield shifts (δ 8.1–8.3 ppm) due to electron withdrawal, whereas the isoxazole analogue () shows upfield shifts (δ 6.5–7.0 ppm) in regions A and B (Figure 6 in ), indicating distinct electronic environments .

Solubility and Lipophilicity

  • The tert-butyl analogue () has higher logP (3.8 vs. 3.2 for the target compound), favoring membrane permeability but reducing aqueous solubility .
  • The methyl-substituted tetrahydrobenzothiophene in improves solubility (logS = -4.1) compared to the target compound (logS = -5.2) due to reduced crystallinity .

Methodological Considerations

Structural analyses of these compounds often rely on SHELX and OLEX2 for crystallographic refinement (). For instance, SHELXL was used to resolve the tert-butyl group’s conformational flexibility in . The lumping strategy () groups compounds with similar tetrahydrobenzothiophene cores for simplified reaction modeling, though substituent-specific effects may be overlooked .

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